3-(1-Oxo-3,5,6,7-tetrahydropyrrolo[3,4-f]isoindol-2-yl)piperidine-2,6-dione

Catalog No.
S14003662
CAS No.
M.F
C15H15N3O3
M. Wt
285.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(1-Oxo-3,5,6,7-tetrahydropyrrolo[3,4-f]isoindol-...

Product Name

3-(1-Oxo-3,5,6,7-tetrahydropyrrolo[3,4-f]isoindol-2-yl)piperidine-2,6-dione

IUPAC Name

3-(1-oxo-3,5,6,7-tetrahydropyrrolo[3,4-f]isoindol-2-yl)piperidine-2,6-dione

Molecular Formula

C15H15N3O3

Molecular Weight

285.30 g/mol

InChI

InChI=1S/C15H15N3O3/c19-13-2-1-12(14(20)17-13)18-7-10-3-8-5-16-6-9(8)4-11(10)15(18)21/h3-4,12,16H,1-2,5-7H2,(H,17,19,20)

InChI Key

JOFWTVIUJXDETL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C4CNCC4=C3

3-(1-Oxo-3,5,6,7-tetrahydropyrrolo[3,4-f]isoindol-2-yl)piperidine-2,6-dione is a complex organic compound characterized by its unique molecular structure, which includes a piperidine ring and a tetrahydropyrroloisoindole moiety. This compound is represented by the chemical formula C13H13N3O3C_{13}H_{13}N_{3}O_{3} and has a CAS number of 2616539-03-6. Its structural features suggest potential interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

Include:

  • Nucleophilic substitutions: The carbonyl groups in the piperidine ring can undergo nucleophilic attack, leading to various substitution products.
  • Condensation reactions: The compound may participate in condensation reactions with amines or alcohols, forming more complex derivatives.
  • Reduction reactions: The carbonyl groups are also susceptible to reduction, which can yield alcohol derivatives.

These reactions can be explored further to synthesize analogs or derivatives with modified biological activities.

Research indicates that compounds similar to 3-(1-Oxo-3,5,6,7-tetrahydropyrrolo[3,4-f]isoindol-2-yl)piperidine-2,6-dione exhibit significant biological activities. Specifically:

  • Anticancer properties: Compounds in this class have shown potential in inhibiting cancer cell proliferation through mechanisms involving the modulation of specific protein expressions linked to tumor growth.
  • Neuroprotective effects: Some derivatives may possess neuroprotective properties that could be beneficial in treating neurodegenerative diseases.

The biological activity of this compound is often linked to its ability to interact with specific cellular targets such as proteins involved in signaling pathways related to cell survival and apoptosis.

Synthesis of 3-(1-Oxo-3,5,6,7-tetrahydropyrrolo[3,4-f]isoindol-2-yl)piperidine-2,6-dione typically involves multi-step organic synthesis techniques. Common methods include:

  • Cyclization reactions: Starting from appropriate precursors containing both piperidine and isoindole structures.
  • Functional group modifications: Utilizing various reagents to introduce or modify functional groups (e.g., carbonyls) at specific positions on the rings.
  • Purification techniques: Techniques such as chromatography are used to isolate the desired product from reaction mixtures.

1-(4-Aminoisoindolin-2-one)Isoindole coreAnticancerDrug development4-PiperidonePiperidine ringAntimicrobialPharmaceutical synthesis1-HydroxyisoindoleHydroxy group additionNeuroprotectiveResearch on neurodegeneration

Uniqueness

The unique combination of the tetrahydropyrrolo structure and the piperidine ring in 3-(1-Oxo-3,5,6,7-tetrahydropyrrolo[3,4-f]isoindol-2-yl)piperidine-2,6-dione distinguishes it from other compounds by potentially enhancing its biological activity through novel mechanisms of action not observed in simpler structures.

Interaction studies involving 3-(1-Oxo-3,5,6,7-tetrahydropyrrolo[3,4-f]isoindol-2-yl)piperidine-2,6-dione focus on its binding affinity and selectivity towards specific biological targets. These studies often employ techniques such as:

  • Molecular docking simulations: To predict how the compound interacts with target proteins.
  • In vitro assays: To evaluate the biological effects on cell lines or isolated tissues.

Such studies are crucial for understanding its therapeutic potential and optimizing its structure for enhanced activity.

XLogP3

-0.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

285.11134135 g/mol

Monoisotopic Mass

285.11134135 g/mol

Heavy Atom Count

21

Dates

Modify: 2024-08-10

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